![molecular formula C23H23NO3S B12440394 [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is a chemical compound with the molecular formula C23H23NO3S and a molecular weight of 393.51 g/mol . It is known for its unique structure, which includes an aziridine ring and a triphenylmethyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate typically involves the reaction of 1-(triphenylmethyl)aziridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The aziridine ring can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would result in an epoxide .
Aplicaciones Científicas De Investigación
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate involves its reactivity with various biological molecules. The aziridine ring can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The triphenylmethyl group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-(Triphenylmethyl)aziridine: Lacks the methanesulfonate group but shares the aziridine and triphenylmethyl moieties.
Methyl methanesulfonate: Contains the methanesulfonate group but lacks the aziridine and triphenylmethyl groups.
Uniqueness
[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate is unique due to the combination of its aziridine ring, triphenylmethyl group, and methanesulfonate ester. This combination imparts distinct reactivity and potential biological activities, making it valuable for various scientific research applications .
Propiedades
Fórmula molecular |
C23H23NO3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(1-tritylaziridin-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
Clave InChI |
JBKFOXMTDCBVBA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


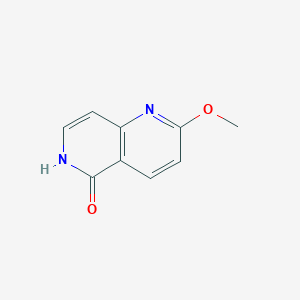

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
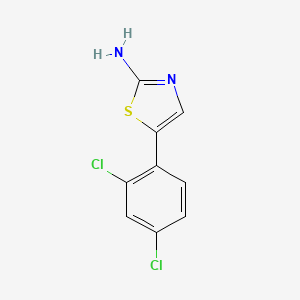
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate](/img/structure/B12440366.png)
![(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12440369.png)

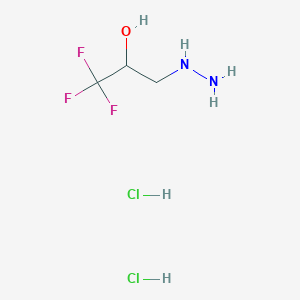
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12440381.png)
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
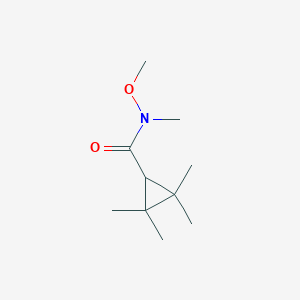
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
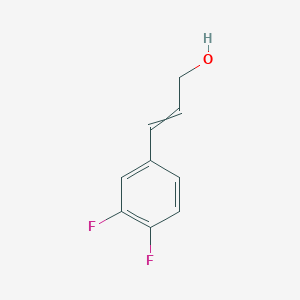
![(2R,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12440397.png)
